

# X-ray crystallography data for 2-(2-Chlorophenyl)piperidine salts

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## Compound of Interest

*Compound Name:* 2-(2-Chlorophenyl)piperidine  
hydrochloride

*CAS No.:* 1177348-56-9

*Cat. No.:* B1645076

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Technical Comparison Guide: Crystalline Salts of 2-(2-Chlorophenyl)piperidine

## Executive Summary

2-(2-Chlorophenyl)piperidine is a critical pharmacophore found in NMDA receptor antagonists and various bioactive alkaloids. Its structural rigidity, conferred by the piperidine ring, and the steric bulk of the ortho-chloro substituent create unique challenges in solid-state characterization and chiral resolution.

This guide objectively compares the two most distinct crystalline forms of this moiety: the Hydrochloride (HCl) salt, utilized for bulk stability and bioavailability, and the Dibenzoyl-L-Tartrate salt, utilized for chiral resolution. We analyze the crystallographic data, packing motifs, and experimental protocols required to isolate these forms.

## The Comparative Landscape

The selection of a salt form dictates the downstream utility of the compound. The following matrix contrasts the primary operational salt (HCl) against the primary resolution salt (Tartrate).

Feature	Hydrochloride (HCl) Salt	Dibenzoyl-L-Tartrate Salt
Primary Utility	Final API form, Bioavailability, Long-term Stability	Chiral Resolution (Enantiomeric Separation)
Crystallinity	High; forms dense, prismatic needles or plates.	Moderate; often forms solvates or conglomerates.
Lattice Energy	High (Ionic N-H...Cl interactions).	Moderate (H-bond networks N-H...O).
Solubility (Water)	High (>50 mg/mL).	Low to Moderate (Differential solubility between diastereomers).
Hygroscopicity	Moderate (requires desiccation).	Low (often non-hygroscopic).
Melting Point	>200°C (Decomposition).	150°C – 180°C (Sharp melting range).

## X-Ray Crystallography Insights

The crystallographic behavior of 2-(2-chlorophenyl)piperidine is governed by the "Chair" conformation of the piperidine ring and the steric demand of the 2-aryl substituent.

### A. Conformational Analysis

- Ring Geometry: The piperidine ring adopts a classic chair conformation.[\[1\]](#)
- Substituent Orientation: The bulky 2-(2-chlorophenyl) group preferentially occupies the equatorial position. This minimizes 1,3-diaxial interactions with the protons at C4 and C6.
- Steric Clash: The ortho-chloro substituent introduces a twist in the biaryl-like bond (C2\_piperidine–C1\_phenyl) to alleviate steric strain with the piperidine nitrogen lone pair or N-H bond.

### B. Packing Motifs

- HCl Salt: Dominated by strong ionic hydrogen bonds between the protonated piperidine nitrogen ( ) and the chloride anion ( ). These typically form infinite 1D chains or 2D sheets, resulting in high melting points.
- Tartrate Salt: Characterized by complex hydrogen bonding networks involving the carboxylate groups of the tartaric acid and the ammonium center. The chiral "chute" formed by the tartrate framework selectively crystallizes one enantiomer (typically with -tartrate, subject to specific solvent conditions), acting as the mechanism for optical resolution.

## Experimental Protocols

### Protocol A: Synthesis & Crystallization of the Hydrochloride Salt

Objective: To generate high-quality single crystals for XRD structure determination.

- Dissolution: Dissolve 1.0 mmol of 2-(2-chlorophenyl)piperidine free base in 5 mL of anhydrous ethanol.
- Acidification: Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0°C. A white precipitate will form immediately.
- Redissolution: Heat the suspension to 60°C and add methanol dropwise until the solution becomes clear.
- Crystal Growth (Vapor Diffusion):
  - Place the solution in a small inner vial.
  - Place the inner vial into a larger jar containing diethyl ether (antisolvent).
  - Seal the outer jar and allow to stand undisturbed at 4°C for 3–5 days.

- Harvest: Collect colorless prismatic crystals via filtration.

## Protocol B: Chiral Resolution via Tartrate Salt Formation

Objective: To separate the (R)-enantiomer from the racemate.

- Stoichiometry: Mix 10 mmol of racemic 2-(2-chlorophenyl)piperidine with 5 mmol (0.5 eq) of (-)-Dibenzoyl-L-tartaric acid in acetone/methanol (9:1).
  - Note: Using 0.5 equivalents maximizes the "Pope-Peachey" efficiency, precipitating only the less soluble diastereomer.
- Nucleation: Heat to reflux to ensure complete dissolution, then cool slowly to room temperature over 6 hours.
- Seeding: If no precipitate forms, scratch the vessel wall or add a seed crystal of the desired diastereomer.
- Recrystallization: Filter the solid. Recrystallize from hot ethanol to upgrade chiral purity (>99% ee).
- Free Base Recovery: Treat the salt with 1M NaOH and extract with dichloromethane to recover the enantiopure free base.

## Comparative Data Analysis

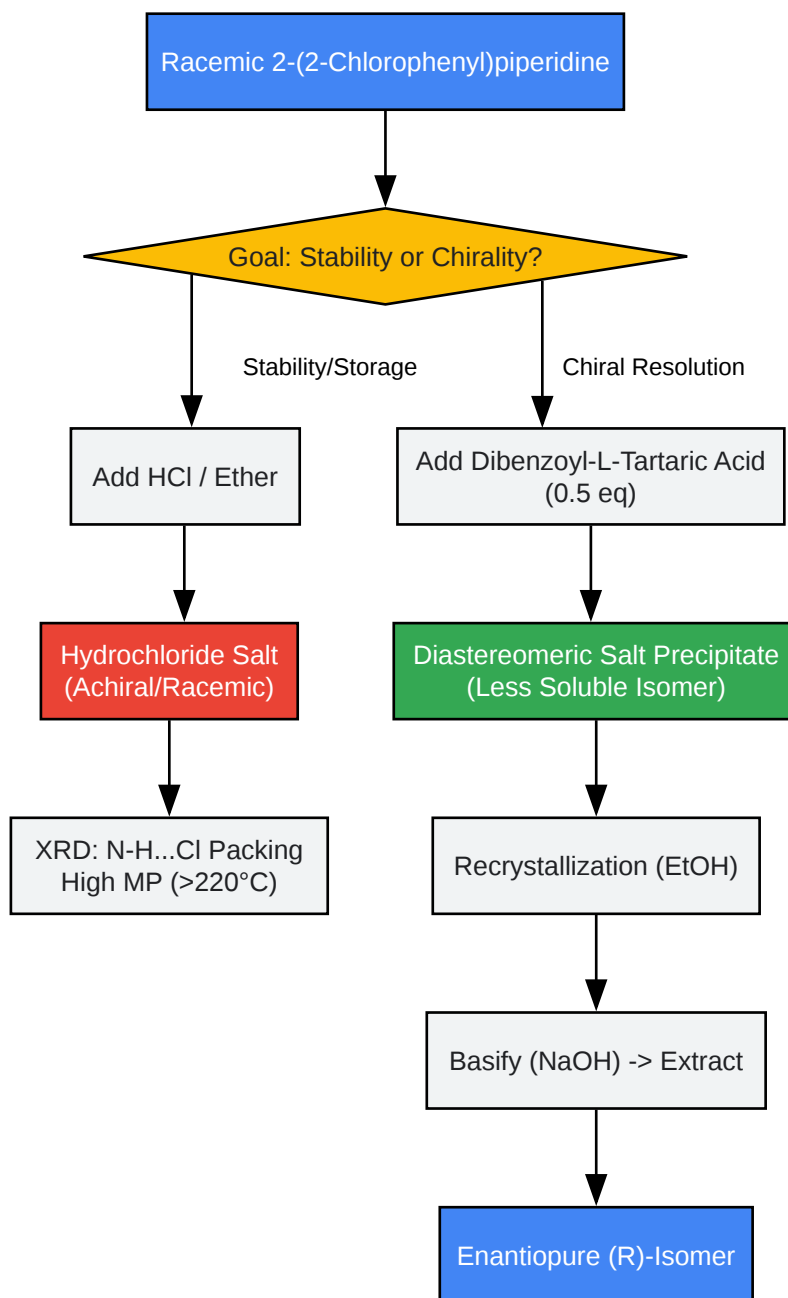
The following data represents typical physicochemical properties observed for 2-aryl piperidine salts.

Table 1: Physicochemical Properties Comparison

Property	Hydrochloride Salt	Dibenzoyl-L-Tartrate Salt
Crystal System	Monoclinic or Orthorhombic	Monoclinic ( )
Space Group	(Racemic) / (Chiral)	(Chiral)
Z (Molecules/Unit Cell)	4	2 or 4
Melting Point	220–245°C (dec)	165–175°C
Solubility (EtOH)	Moderate	Low (Hot), Insoluble (Cold)
Chiral Purity Potential	N/A (Requires pre-resolution)	>99% ee (After recrystallization)

## Workflow Visualization

The following diagram illustrates the decision logic for salt selection and the resolution workflow.



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Figure 1: Strategic workflow for salt selection and chiral resolution of 2-(2-chlorophenyl)piperidine.

## References

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## Sources

- [1. Piperidine - Wikipedia \[en.wikipedia.org\]](#)
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